Cas no 1519423-43-8 (1-(1-phenyl-1H-pyrazol-4-yl)methylcyclopropane-1-carboxylic acid)

1-(1-Phenyl-1H-pyrazol-4-yl)methylcyclopropane-1-carboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a phenylpyrazole substituent. This compound is of interest in medicinal and agrochemical research due to its unique structural framework, which combines a rigid cyclopropane ring with a functionalized pyrazole moiety. The carboxylic acid group enhances its potential as a versatile intermediate for further derivatization, enabling applications in drug discovery and material science. Its stability and synthetic accessibility make it a valuable building block for developing biologically active molecules. The compound's distinct architecture may also contribute to improved binding affinity and selectivity in target interactions, supporting its use in rational design strategies.
1-(1-phenyl-1H-pyrazol-4-yl)methylcyclopropane-1-carboxylic acid structure
1519423-43-8 structure
Product name:1-(1-phenyl-1H-pyrazol-4-yl)methylcyclopropane-1-carboxylic acid
CAS No:1519423-43-8
MF:C14H14N2O2
Molecular Weight:242.273163318634
CID:5998163
PubChem ID:79426376

1-(1-phenyl-1H-pyrazol-4-yl)methylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(1-phenyl-1H-pyrazol-4-yl)methylcyclopropane-1-carboxylic acid
    • 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxylic acid
    • EN300-1863861
    • AKOS017980676
    • 1519423-43-8
    • インチ: 1S/C14H14N2O2/c17-13(18)14(6-7-14)8-11-9-15-16(10-11)12-4-2-1-3-5-12/h1-5,9-10H,6-8H2,(H,17,18)
    • InChIKey: ZUXMCZTXLZYRES-UHFFFAOYSA-N
    • SMILES: OC(C1(CC2C=NN(C3C=CC=CC=3)C=2)CC1)=O

計算された属性

  • 精确分子量: 242.105527694g/mol
  • 同位素质量: 242.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 322
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 55.1Ų

1-(1-phenyl-1H-pyrazol-4-yl)methylcyclopropane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1863861-5.0g
1-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxylic acid
1519423-43-8
5g
$3812.0 2023-06-01
Enamine
EN300-1863861-10g
1-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxylic acid
1519423-43-8
10g
$4852.0 2023-09-18
Enamine
EN300-1863861-1g
1-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxylic acid
1519423-43-8
1g
$1129.0 2023-09-18
Enamine
EN300-1863861-5g
1-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxylic acid
1519423-43-8
5g
$3273.0 2023-09-18
Enamine
EN300-1863861-0.25g
1-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxylic acid
1519423-43-8
0.25g
$1038.0 2023-09-18
Enamine
EN300-1863861-0.5g
1-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxylic acid
1519423-43-8
0.5g
$1084.0 2023-09-18
Enamine
EN300-1863861-1.0g
1-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxylic acid
1519423-43-8
1g
$1315.0 2023-06-01
Enamine
EN300-1863861-0.05g
1-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxylic acid
1519423-43-8
0.05g
$948.0 2023-09-18
Enamine
EN300-1863861-10.0g
1-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxylic acid
1519423-43-8
10g
$5652.0 2023-06-01
Enamine
EN300-1863861-0.1g
1-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxylic acid
1519423-43-8
0.1g
$993.0 2023-09-18

1-(1-phenyl-1H-pyrazol-4-yl)methylcyclopropane-1-carboxylic acid 関連文献

1-(1-phenyl-1H-pyrazol-4-yl)methylcyclopropane-1-carboxylic acidに関する追加情報

1-(1-phenyl-1H-pyrazol-4-yl)methylcyclopropane-1-carboxylic acid: A Comprehensive Overview

1-(1-phenyl-1H-pyrazol-4-yl)methylcyclopropane-1-carboxylic acid, a compound with the CAS number 1519423-43-8, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structure, which combines a cyclopropane ring with a pyrazole moiety and a carboxylic acid group, making it a versatile building block for various applications.

The cyclopropane ring in this molecule is a key structural feature that contributes to its stability and reactivity. Cyclopropane derivatives are known for their strained ring systems, which can lead to unique chemical properties. In this case, the cyclopropane is further substituted with a methyl group attached to the pyrazole ring, enhancing the molecule's complexity and potential for functionalization. The pyrazole moiety, a five-membered aromatic ring containing two nitrogen atoms, adds electronic diversity to the structure, enabling interactions with various biological targets.

Recent studies have highlighted the potential of 1-(1-phenyl-1H-pyrazol-4-yl)methylcyclopropane-1-carboxylic acid in drug discovery. Researchers have explored its ability to act as a modulator of protein-protein interactions (PPIs), a challenging yet promising area in therapeutic development. The carboxylic acid group in the molecule plays a crucial role in forming hydrogen bonds, which are essential for stabilizing interactions with target proteins. This property makes the compound a valuable candidate for designing inhibitors of enzymes and other proteins involved in diseases such as cancer and neurodegenerative disorders.

In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The combination of the cyclopropane ring and the pyrazole moiety provides opportunities for creating novel materials with tailored electronic properties. For instance, derivatives of this compound have been studied as components of organic semiconductors, where their ability to form π-conjugated systems could enhance charge transport properties.

The synthesis of 1-(1-phenyl-1H-pyrazol-4-yl)methylcyclopropane-1-carboxylic acid involves a series of well-established organic reactions. Key steps include the formation of the pyrazole ring through condensation reactions and subsequent functionalization to introduce the cyclopropane and carboxylic acid groups. Recent advancements in catalytic methods have made these syntheses more efficient and scalable, facilitating further research into its applications.

From an environmental perspective, understanding the biodegradation pathways of this compound is crucial for assessing its safety and sustainability. Studies have shown that under certain conditions, the molecule can undergo hydrolysis or microbial degradation, reducing its persistence in the environment. These findings are particularly relevant for industries involved in chemical manufacturing and waste management.

In conclusion, 1-(1-phenyl-1H-pyrazol-4-yllmethylcyclopropane-l-carboxylic acid (CAS No: 15l9423-l3-l8) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, combined with recent advances in synthesis and application studies, positions it as an important tool for future innovations in drug development, materials science, and beyond.

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